molecular formula C10H10N2O B1394093 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile CAS No. 1287217-61-1

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile

Cat. No. B1394093
M. Wt: 174.2 g/mol
InChI Key: OQSAPHYIPMOYKU-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile consists of a pyridine ring with a carbonitrile group at the 2-position and a cyclopropylmethoxy group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile are not fully detailed in the search results. The molecular formula is C10H10N2O and the molecular weight is 174.2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile and its derivatives have been a subject of interest in synthetic chemistry. For instance, Tranfić et al. (2011) explored the synthesis and spectroscopic analysis of related pyridine derivatives, highlighting their structural uniqueness and spectral properties (Tranfić, Halambek, Cetina, & Jukić, 2011).

Optical and Electronic Properties

  • These compounds have been studied for their optical properties. For example, a study by El-Menyawy, Zedan, & Nawar (2019) on pyrazolo[4,3-b]pyridine derivatives, which are structurally similar, examined their optical band gaps and potential for use in optoelectronic devices (El-Menyawy, Zedan, & Nawar, 2019).

Potential in Corrosion Inhibition

  • Some derivatives have shown promise as corrosion inhibitors. Research by Dandia et al. (2013) on pyrazolo[3,4-b]pyridine derivatives suggests their effectiveness in protecting mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).

Applications in Medicinal Chemistry

Safety And Hazards

The safety data sheet for 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile was not found in the search results .

properties

IUPAC Name

6-(cyclopropylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-2-1-3-10(12-9)13-7-8-4-5-8/h1-3,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAPHYIPMOYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243997
Record name 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile

CAS RN

1287217-61-1
Record name 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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